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Compound of Interest

Compound Name: CCG258208

Cat. No.: B3028431

For researchers, scientists, and drug development professionals, understanding the precise
binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive analysis
of the selectivity of CCG258208, a potent G protein-coupled receptor kinase 2 (GRK2) inhibitor,
against a broad spectrum of kinases. The data presented herein offers a clear comparison with
other relevant kinases and a closely related compound, CCG258747, supported by detailed
experimental methodologies.

CCG258208 has emerged as a highly selective inhibitor of GRK2, a key regulator of G protein-
coupled receptor (GPCR) signaling.[1][2] Its efficacy and specificity make it a valuable tool for
studying GRK2-mediated physiological and pathological processes, particularly in areas such
as heart failure.[1][3][4][5] This guide delves into the quantitative data that substantiates the
selectivity of CCG258208, providing a direct comparison with other kinases and the alternative
inhibitor CCG258747.

Comparative Kinase Inhibition Profile

The selectivity of CCG258208 is most evident when comparing its half-maximal inhibitory
concentration (IC50) against its primary target, GRK2, versus other kinases. The following table
summarizes the IC50 values for CCG258208 and the related compound CCG258747 against a
panel of G protein-coupled receptor kinases (GRKs) and other key kinases.
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Kinase CCG258208 IC50 CCG258747 IC50
GRK2 30 nM[1][2] 18 nM[6]

GRK1 87.3 uM[1][2] 9.3 uM[6]

GRK5 7.09 pM[1][2] 1.5 pM[6]

PKA >100 uM[6] >100 uM[6]
ROCK1 >100 UMI6] 27 pM[6]

As the data indicates, CCG258208 exhibits a remarkable 230-fold selectivity for GRK2 over
GRKS5 and over 2500-fold selectivity over GRK1.[1][2]

Broad Kinome Selectivity Screening

To further validate its specificity, CCG258208 was screened against a panel of 104 human
kinases.[6] The results underscore its high selectivity, with a selectivity score (S35) of 0.02,
indicating a very low number of off-target interactions.[6] The following table presents the
percentage of control activity for GRK2 and other kinases that showed notable inhibition at a 1
UM concentration of CCG258208. A lower percentage indicates stronger inhibition.

CCG258208 (% of Control CCG258747 (% of Control

Kinase Activity at 1 pM) Activity at 1 pM)
GRK2 0.7%][6] 2.5%][6]
GRK3 0.0%[6] 2.1%[6]
ROCK1 50%[6] A7%][6]

Beyond the GRK family, CCG258208 demonstrated minimal activity against the vast majority of
the 104 kinases tested, with only 13 kinases showing a percent of control activity at or below
70%.[6]

Experimental Protocols
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The kinome-wide selectivity of CCG258208 was determined using a competitive binding assay
format.

Kinome Scan Assay:

The kinase selectivity and profiling of CCG258208 were performed by Eurofins DiscoverX
using their KINOMEscan™ platform.[6] This assay measures the ability of a test compound to
compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged
kinases. The amount of kinase captured by the immobilized ligand is measured using
quantitative PCR of the DNA tag. A lower amount of captured kinase in the presence of the test
compound indicates stronger binding and therefore higher inhibitory potential. The results are
reported as a percentage of the control, where the control represents the amount of kinase
bound in the absence of the test compound.

Visualizing the Molecular Context

To better understand the biological relevance of CCG258208's selectivity, the following
diagrams illustrate the GRK2 signaling pathway and the experimental workflow for assessing
kinase selectivity.
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Caption: GRK2-mediated GPCR desensitization pathway and the inhibitory action of
CCG258208.
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Caption: Experimental workflow for determining kinase selectivity using a competitive binding
assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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